N-(2-Hydroxyethyl)pentadecanamide

Catalog No.
S1538523
CAS No.
53832-58-9
M.F
C17H35NO2
M. Wt
285.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Hydroxyethyl)pentadecanamide

CAS Number

53832-58-9

Product Name

N-(2-Hydroxyethyl)pentadecanamide

IUPAC Name

N-(2-hydroxyethyl)pentadecanamide

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

InChI

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16-19/h19H,2-16H2,1H3,(H,18,20)

InChI Key

UHPXXKLAACDXGS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(=O)NCCO

Synonyms

N-(2-hydroxyethyl)-pentadecanamide

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NCCO

N-(2-Hydroxyethyl)pentadecanamide is an organic compound with the molecular formula C17H35NO2C_{17}H_{35}NO_{2} and a molecular weight of 285.47 g/mol. It is classified as a fatty acid amide, specifically an ethanolamide derived from pentadecanoic acid. The compound features a long hydrocarbon chain, making it part of the lipid family, which contributes to its amphiphilic properties. Its structure can be represented by the following SMILES notation: O=C(NCCO)CCCCCCCCCCCCCC .

The specific mechanism of action of N-(2-Hydroxyethyl)pentadecanamide remains largely unexplored. However, its structural similarity to other fatty acid amides, particularly N-oleoylethanolamide (OLEA), suggests potential areas for investigation. OLEA has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in regulating lipid metabolism and inflammation. Therefore, N-(2-Hydroxyethyl)pentadecanamide might possess similar PPARα modulatory properties, but this requires further research [].

Typical of amides and alcohols. Some notable reactions include:

  • Hydrolysis: In the presence of water and under acidic or basic conditions, N-(2-Hydroxyethyl)pentadecanamide can hydrolyze to yield pentadecanoic acid and 2-hydroxyethylamine.
  • Transamidation: This compound can react with other amines to form new amides, which may be useful in synthesizing derivatives with different properties.
  • Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids, leading to the formation of esters.

These reactions are essential for modifying the compound for various applications in research and industry.

Research indicates that N-(2-Hydroxyethyl)pentadecanamide exhibits several biological activities, particularly in skin and cellular applications. Its structural similarity to natural lipids suggests potential roles in:

  • Skin Barrier Function: The compound may enhance skin hydration and barrier integrity due to its lipid-like properties.
  • Anti-inflammatory Effects: Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for therapeutic formulations targeting skin conditions.
  • Cell Membrane Interaction: As an amphiphilic molecule, it may influence cell membrane dynamics, potentially affecting cellular signaling pathways.

Further studies are needed to elucidate its full biological profile.

N-(2-Hydroxyethyl)pentadecanamide can be synthesized through several methods:

  • Direct Amide Formation: Reacting pentadecanoic acid with 2-hydroxyethylamine under controlled conditions (heat, catalysts) leads to the formation of N-(2-Hydroxyethyl)pentadecanamide.
    Pentadecanoic Acid+2 HydroxyethylamineN 2 Hydroxyethyl pentadecanamide+H2O\text{Pentadecanoic Acid}+\text{2 Hydroxyethylamine}\rightarrow \text{N 2 Hydroxyethyl pentadecanamide}+\text{H}_2\text{O}
  • Ethanolamine Reaction: Ethanolamine can react with fatty acid chlorides derived from pentadecanoic acid to yield the desired amide.
  • Lipase-Catalyzed Synthesis: Enzymatic methods using lipases can facilitate the formation of this compound under mild conditions, improving selectivity and yield.

N-(2-Hydroxyethyl)pentadecanamide has several applications across various fields:

  • Cosmetics and Personal Care: Due to its moisturizing properties, it is used in creams and lotions aimed at enhancing skin hydration.
  • Pharmaceuticals: Its potential anti-inflammatory effects make it a candidate for formulations targeting dermatological conditions.
  • Biomaterials: Research into its use as a component in biodegradable materials is ongoing due to its lipid-like characteristics.

Interaction studies of N-(2-Hydroxyethyl)pentadecanamide focus on its compatibility with biological membranes and other compounds:

  • Membrane Interaction: Studies indicate that this compound interacts favorably with phospholipid membranes, suggesting potential applications in drug delivery systems.
  • Synergistic Effects: When combined with other bioactive compounds, it may enhance their efficacy through improved solubility or stability.

Several compounds share structural or functional similarities with N-(2-Hydroxyethyl)pentadecanamide. Here are notable examples:

Compound NameMolecular FormulaUnique Features
N-(2-Hydroxyethyl)decanamideC12H25NO2C_{12}H_{25}NO_{2}Shorter carbon chain; used in similar applications.
N-(2-Hydroxyethyl)hexadecanamideC18H37NO2C_{18}H_{37}NO_{2}Longer carbon chain; enhanced hydrophobicity.
N,N-Bis(2-hydroxyethyl)pentadecanamideC17H37N2O4C_{17}H_{37}N_{2}O_{4}Contains two hydroxyethyl groups; potential for increased solubility.

Uniqueness

N-(2-Hydroxyethyl)pentadecanamide is unique due to its specific carbon chain length (fifteen carbons), which influences its physical properties and biological activity compared to shorter or longer chain analogs. Its ability to function effectively in both hydrophilic and hydrophobic environments makes it particularly versatile for applications in cosmetics and pharmaceuticals.

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

285.266779359 g/mol

Monoisotopic Mass

285.266779359 g/mol

Heavy Atom Count

20

UNII

6DR8CVH5LW

Wikipedia

Pentadecanoyl-EA

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl ethanolamines (endocannabinoids) [FA0804]

General Manufacturing Information

Amides, C12-18, N-(hydroxyethyl): ACTIVE

Dates

Last modified: 04-14-2024
1.Bachur, N.R., and Udenfriend, S. Microsomal synthesis of fatty acid amides. The Journal of Biological Chemisty 241, 1308-1313 (1966).

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